Benzenepropanoic acid, 3-chloro-5-methoxy-
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Overview
Description
Benzenepropanoic acid, 3-chloro-5-methoxy- is an organic compound with a molecular formula of C10H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-chloro-5-methoxy- typically involves the chlorination and methoxylation of a benzoic acid derivative. One common method is the Friedel-Crafts acylation of benzene with 3-chloro-5-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-chloro-5-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanoic acid, 3-chloro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-chloro-5-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3-chloro-2-methoxy-
- Benzenepropanoic acid, 4-chloro-5-methoxy-
- Benzenepropanoic acid, 3-bromo-5-methoxy-
Uniqueness
Benzenepropanoic acid, 3-chloro-5-methoxy- is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern can lead to differences in solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(3-chloro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
OXWVHTGSOBXWKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)O)Cl |
Origin of Product |
United States |
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